molecular formula C23H15NO3 B14554119 4-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid CAS No. 61652-43-5

4-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid

Cat. No.: B14554119
CAS No.: 61652-43-5
M. Wt: 353.4 g/mol
InChI Key: GUSZMYRJRHMGOW-UHFFFAOYSA-N
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Description

4-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid is a chemical compound known for its complex structure and potential applications in various scientific fields. This compound contains a phenanthrene moiety, which is a polycyclic aromatic hydrocarbon, and a benzoic acid group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 4-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid typically involves the condensation of 2-oxo-2-(phenanthren-3-yl)acetaldehyde with 4-aminobenzoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

4-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid can be compared with other similar compounds, such as:

    4-{(E)-[2-Oxo-2-(naphthalen-2-yl)ethylidene]amino}benzoic acid: Similar structure but with a naphthalene moiety instead of phenanthrene.

    4-{(E)-[2-Oxo-2-(anthracen-9-yl)ethylidene]amino}benzoic acid: Contains an anthracene moiety, offering different chemical and biological properties.

The uniqueness of this compound lies in its specific structural features and the resulting properties, which make it a valuable compound for various research and industrial applications.

Properties

CAS No.

61652-43-5

Molecular Formula

C23H15NO3

Molecular Weight

353.4 g/mol

IUPAC Name

4-[(2-oxo-2-phenanthren-3-ylethylidene)amino]benzoic acid

InChI

InChI=1S/C23H15NO3/c25-22(14-24-19-11-9-17(10-12-19)23(26)27)18-8-7-16-6-5-15-3-1-2-4-20(15)21(16)13-18/h1-14H,(H,26,27)

InChI Key

GUSZMYRJRHMGOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)C(=O)C=NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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